molecular formula C24H29NO2 B1254604 N-((2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)ethyl)-3-(cyclopent-1-enyl)benzylamine CAS No. 680203-70-7

N-((2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)ethyl)-3-(cyclopent-1-enyl)benzylamine

Cat. No.: B1254604
CAS No.: 680203-70-7
M. Wt: 363.5 g/mol
InChI Key: RAIDOKRWKAIHOH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of F-15063 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Industrial production methods for F-15063 would involve scaling up these synthetic routes while ensuring the reaction conditions are optimized for yield and purity. This typically involves the use of large-scale reactors, precise control of reaction temperatures, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

F-15063 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of F-15063 could lead to the formation of a ketone or an aldehyde, while reduction could lead to the formation of an alcohol.

Scientific Research Applications

F-15063 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: F-15063 is used as a model compound to study the interactions between different receptors and ligands. It is also used in the development of new synthetic routes and reaction conditions.

    Biology: F-15063 is used to study the effects of receptor modulation on cellular signaling pathways. It is also used in the development of new assays and screening methods for receptor activity.

    Medicine: F-15063 is being investigated as a potential treatment for schizophrenia and other psychiatric disorders.

    Industry: F-15063 is used in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.

Mechanism of Action

F-15063 exerts its effects by modulating the activity of several receptors in the brain. It acts as an antagonist at the dopamine D2 and D3 receptors, which helps to reduce the positive symptoms of schizophrenia such as hallucinations and delusions. It also acts as a partial agonist at the dopamine D4 receptor, which may help to improve cognitive function and reduce negative symptoms such as social withdrawal. Additionally, F-15063 acts as an agonist at the serotonin 5-HT1A receptors, which helps to reduce anxiety and improve mood .

Comparison with Similar Compounds

F-15063 is unique in its ability to modulate multiple receptors simultaneously. This gives it a broader range of effects compared to other antipsychotics that primarily target a single receptor. Similar compounds include:

F-15063’s unique combination of receptor activities may provide enhanced therapeutic benefits and reduced side effects compared to these other compounds .

Properties

680203-70-7

Molecular Formula

C24H29NO2

Molecular Weight

363.5 g/mol

IUPAC Name

N-[[3-(cyclopenten-1-yl)phenyl]methyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethanamine

InChI

InChI=1S/C24H29NO2/c1-24(2)16-21-11-6-12-22(23(21)27-24)26-14-13-25-17-18-7-5-10-20(15-18)19-8-3-4-9-19/h5-8,10-12,15,25H,3-4,9,13-14,16-17H2,1-2H3

InChI Key

RAIDOKRWKAIHOH-UHFFFAOYSA-N

SMILES

CC1(CC2=C(O1)C(=CC=C2)OCCNCC3=CC(=CC=C3)C4=CCCC4)C

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCCNCC3=CC(=CC=C3)C4=CCCC4)C

synonyms

DDEC-benzylamine
F15063
N-((2,2-dimethyl-2,3-dihydro-benzofuran-7-yloxy)ethyl)-3-(cyclopent-1-enyl)-benzylamine
N-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl)-3-(cyclopent-1-enyl)benzylamine

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.5 g of magnesium sulfate are added to a solution of 3-cyclopenten-1-ylbenzaldehyde (2a) (0.56 g, 3.26 mmol) and of [2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yl-oxy)]ethylamine (3a) (0.68 g, 3.26 mmol) in 15 ml of 1,2-dichloroethane and the mixture is heated at 60° C. for 17 hours. The mixture is cooled to room temperature, the solid is filtered and the solvent is evaporated under reduced pressure. The residue is diluted with 15 ml of methanol and then cooled to 0° C. 0.35 g of potassium borohydride (6.52 mmol) is then introduced and the reaction mixture is stirred for 3 hours at 0° C. The mixture is then poured into ice-cold water, extracted with ethyl acetate and washed with a saturated aqueous sodium chloride solution. The combined organic phases are dried over magnesium sulfate, filtered and the solvent is evaporated under reduced pressure. The residue is purified by chromatography on silica gel (methylene chloride/methanol/aqueous ammonia: 98/1.5/0.5). The title product (0.61 g) is isolated in the form of a colorless oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step Two

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